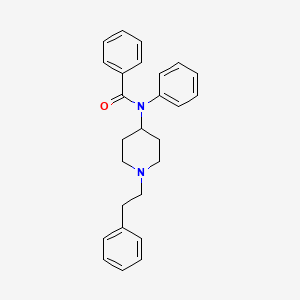
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclohexanecarboxamide,monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl fentanyl-d5 (hydrochloride) is a deuterated analog of cyclohexyl fentanyl, an opioid analgesic. This compound is primarily used as an internal standard for the quantification of cyclohexyl fentanyl in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Cyclohexyl fentanyl-d5 (hydrochloride) is categorized as a Schedule I compound in the United States, indicating its high potential for abuse and lack of accepted medical use .
Méthodes De Préparation
The synthesis of cyclohexyl fentanyl-d5 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of cyclohexyl fentanyl. The general synthetic route includes the following steps:
Formation of the piperidine ring: The synthesis begins with the formation of the piperidine ring, which is a key structural component of the compound.
Attachment of the phenylethyl group: The phenylethyl group is then attached to the piperidine ring through a series of chemical reactions.
Incorporation of deuterium atoms: Deuterium atoms are introduced into the phenyl ring to create the deuterated analog.
Formation of the cyclohexanecarboxamide: The final step involves the formation of the cyclohexanecarboxamide moiety, resulting in the complete structure of cyclohexyl fentanyl-d5.
Analyse Des Réactions Chimiques
Cyclohexyl fentanyl-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the molecule, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Cyclohexyl fentanyl-d5 (hydrochloride) has several scientific research applications, including:
Analytical Chemistry: It is used as an internal standard in GC-MS and LC-MS for the quantification of cyclohexyl fentanyl in biological and forensic samples.
Forensic Toxicology: The compound is utilized in forensic laboratories to detect and quantify cyclohexyl fentanyl in cases of drug abuse and overdose.
Pharmacological Studies: Researchers use cyclohexyl fentanyl-d5 to study the pharmacokinetics and pharmacodynamics of cyclohexyl fentanyl and related compounds.
Mécanisme D'action
Cyclohexyl fentanyl-d5 (hydrochloride) exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding leads to the activation of the receptor, resulting in analgesic effects and potential euphoria. The molecular targets involved in this process include the μ-opioid receptors, which are G-protein-coupled receptors that modulate pain perception and reward pathways .
Comparaison Avec Des Composés Similaires
Cyclohexyl fentanyl-d5 (hydrochloride) is similar to other fentanyl analogs, such as:
Cyclopentyl fentanyl-d5 (hydrochloride): Another deuterated analog with a cyclopentyl group instead of a cyclohexyl group.
Fentanyl-d5 (hydrochloride): A deuterated analog of fentanyl without the cyclohexyl group.
The uniqueness of cyclohexyl fentanyl-d5 lies in its specific structural modifications, which include the incorporation of deuterium atoms and the presence of a cyclohexyl group. These modifications make it a valuable internal standard for analytical applications and provide insights into the pharmacological properties of cyclohexyl fentanyl .
Propriétés
Formule moléculaire |
C26H35ClN2O |
|---|---|
Poids moléculaire |
432.0 g/mol |
Nom IUPAC |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclohexanecarboxamide;hydrochloride |
InChI |
InChI=1S/C26H34N2O.ClH/c29-26(23-12-6-2-7-13-23)28(24-14-8-3-9-15-24)25-17-20-27(21-18-25)19-16-22-10-4-1-5-11-22;/h1,3-5,8-11,14-15,23,25H,2,6-7,12-13,16-21H2;1H/i3D,8D,9D,14D,15D; |
Clé InChI |
GZIDOIHHEKEMSO-ZSCVINHZSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CCCCC4)[2H])[2H].Cl |
SMILES canonique |
C1CCC(CC1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B10775885.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775896.png)

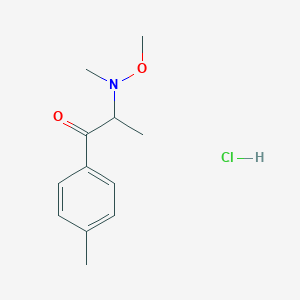
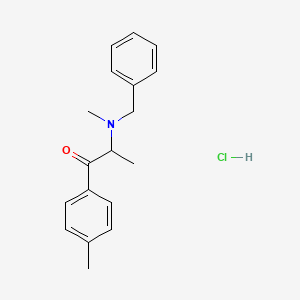
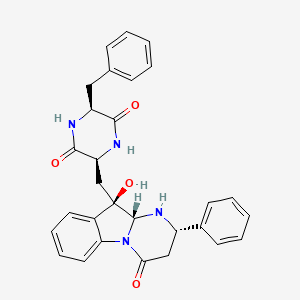
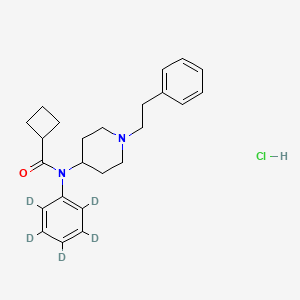
![(1R,9S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775925.png)

